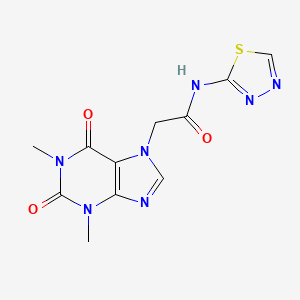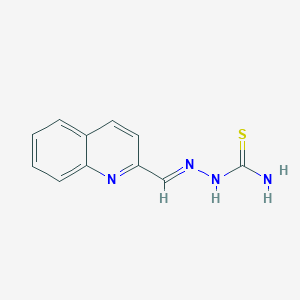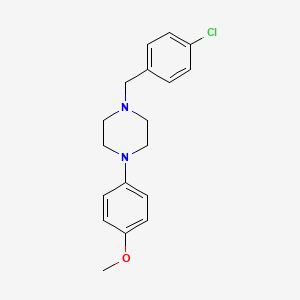![molecular formula C16H24N4O3S B5513262 N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine](/img/structure/B5513262.png)
N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like "N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine" often involves multiple steps, including cyclopropanation, asymmetric catalysis, and 1,3-dipolar cycloaddition reactions. For instance, asymmetric cyclopropanations catalyzed by rhodium(II) complexes, as described by Davies et al. (1996), provide a method for synthesizing functionalized cyclopropanes in a highly diastereoselective and enantioselective manner, which could be relevant to parts of the molecule involving cyclopropyl groups (Davies et al., 1996). Additionally, Kotian et al. (2005) discuss a large-scale synthesis of pyrrolidin-3-ol derivatives via asymmetric 1,3-dipolar cycloaddition, which might be pertinent to forming the pyrrolidinyl part of the compound (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their reactivity and physical properties. X-ray crystallography studies, such as those conducted by Cetina et al. (2004) on pyrimidine and purine derivatives, can provide detailed insights into the configuration and conformation of molecules related to "N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine" (Cetina et al., 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of such a molecule would be influenced by its functional groups, such as the sulfonyl and pyrrolidinyl groups. Studies on similar structures have shown that these groups can participate in various reactions, including nucleophilic substitutions and cycloadditions, which are fundamental in building complex molecular architectures (Hocková et al., 2003).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity of "N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine" would be influenced by its molecular structure. For example, the presence of methoxymethyl and sulfonyl groups could affect the compound's polarity and solubility in various solvents. Research on related compounds can provide insights into how structural features impact physical properties (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, and other reagents, are crucial for understanding how "N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine" behaves in chemical reactions. The sulfonyl and cyclopropyl groups, for example, might impart specific reactivity patterns, such as susceptibility to oxidation or participation in cycloaddition reactions, as explored in the synthesis and reactivity studies of related molecules (Markitanov et al., 2016).
科学的研究の応用
Synthesis and Chemical Properties
Research on pyrimidine derivatives like N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine often focuses on their synthesis and chemical properties. For example, studies have reported on the synthesis of pyrimidine sulfoxides, sulfones, and nitramines, highlighting methods for creating these compounds and investigating their reactivity towards nucleophiles for generating new derivatives. These processes are crucial for developing compounds with potential applications in various fields, including pharmaceuticals and agrochemicals (Southon & Pfleiderer, 1978).
Crystal Structure Analysis
Another aspect of research involves analyzing the crystal structure of pyrimidinyl compounds, which aids in understanding their molecular configurations and potential interactions in biological systems or material applications. Studies such as the crystal structure analysis of cyclosulfamuron, a pyrimidinylsulfonylurea herbicide, provide insights into the molecular arrangement and potential reactivity or binding capabilities of similar compounds (Kang, Kim, Kwon, & Kim, 2015).
Applications in Drug Discovery and Development
While the direct applications in drug discovery and development for the specific compound are to be excluded based on the requirements, it's worth noting that research in pyrimidine chemistry significantly impacts this field. The synthesis and modification of pyrimidine rings are central to developing new pharmaceuticals due to their presence in many bioactive molecules.
Material Science and Engineering
Pyrimidine derivatives also find applications in material science, such as in the creation of novel polymers with specific properties. Research on sulfonated aromatic diamine monomers used in thin-film composite membranes for nanofiltration demonstrates the versatility of pyrimidine-based compounds in enhancing material properties for environmental and industrial applications (Liu et al., 2012).
特性
IUPAC Name |
N-[(3R,4S)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-6-(methoxymethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-23-9-12-6-16(18-10-17-12)19-15-8-20(7-14(15)11-2-3-11)24(21,22)13-4-5-13/h6,10-11,13-15H,2-5,7-9H2,1H3,(H,17,18,19)/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUCQAGFWQTRTA-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)NC2CN(CC2C3CC3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=NC=N1)N[C@H]2CN(C[C@@H]2C3CC3)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxyphenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5513179.png)



![N~4~,6-dimethyl-N~4~-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]pyrimidine-2,4-diamine](/img/structure/B5513207.png)
![4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-(2-thienyl)-1,3-thiazole](/img/structure/B5513209.png)

![2-(1H-indol-3-yl)-N'-[(6-methoxy-2-naphthyl)methylene]acetohydrazide](/img/structure/B5513216.png)
![methyl {[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5513222.png)
![N-[(3-isobutylisoxazol-5-yl)methyl]-7-methoxychromane-3-carboxamide](/img/structure/B5513228.png)

![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5513243.png)

![3-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5513267.png)